

Application Notes and Protocols: AMG 837 in Rodent Models

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Compound of Interest		
Compound Name:	AMG 837 calcium hydrate	
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These application notes provide detailed protocols for the dosage and administration of AMG 837, a novel GPR40/FFA1 agonist, in mice and rats for metabolic research. The included information is intended for researchers, scientists, and drug development professionals.

Introduction

AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] Activation of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS).[3][4] Preclinical studies in rodent models of type 2 diabetes have demonstrated that AMG 837 can effectively lower blood glucose levels by potentiating insulin secretion in a glucose-dependent manner.[1] [5] This document outlines recommended dosages, administration routes, and experimental protocols for evaluating the efficacy of AMG 837 in mice and rats.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of AMG 837 in rodents based on published studies.

Table 1: Pharmacokinetics of AMG 837 in Rats



Parameter	Value	Species/Str ain	Dose	Route of Administrat ion	Reference
Oral Bioavailability (%F)	84%	Sprague- Dawley Rat	0.5 mg/kg	Oral	[3][6]
Cmax (Total Plasma)	1.4 μΜ	Sprague- Dawley Rat	0.5 mg/kg	Oral	[3][6]

Table 2: Single-Dose Oral Administration in Rats for

Glucose Tolerance Tests

Species/Strain	Doses	Administration Details	Key Findings	Reference
Sprague-Dawley Rats	0.03, 0.1, 0.3 mg/kg	Oral gavage 30 minutes prior to intraperitoneal glucose challenge.	Dose-dependent improvement in glucose tolerance and increased glucose-stimulated insulin secretion.[3][7]	[3][7]
Zucker Fatty (fa/fa) Rats	0.3, 1, 3 mg/kg	Oral gavage 30 minutes prior to an intraperitoneal glucose challenge.[3][7]	Lowered glucose excursions and increased plasma insulin levels post-glucose challenge.[3][7]	[3][7]

Table 3: Chronic Daily Dosing in Zucker Fatty Rats



Dose	Duration	Administration Details	Key Findings	Reference
0.03, 0.1, 0.3 mg/kg	21 days	Once daily by oral gavage.	Sustained improvement in glucose tolerance. No significant effect on body weight. [3][6]	[3][6]

Experimental ProtocolsPreparation of AMG 837 Dosing Solution

For oral administration, AMG 837 can be formulated as a suspension. A recommended vehicle is a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.

Materials:

- AMG 837 compound
- Carboxymethylcellulose (CMC)
- Tween 80
- Sterile water
- Mortar and pestle or homogenizer
- Stir plate and stir bar
- · Volumetric flasks and pipettes

Procedure:



- Calculate the required amount of AMG 837 based on the desired concentration and final volume.
- Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
- · Weigh the calculated amount of AMG 837.
- Levigate the AMG 837 powder with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
- Stir the final suspension for at least 30 minutes before administration.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

This protocol is used to assess the effect of AMG 837 on glucose tolerance.

Animals:

- 8-week-old male Sprague-Dawley rats or Zucker fatty (fa/fa) rats.
- Animals should be fasted overnight (approximately 16 hours) with free access to water before the experiment.

Materials:

- AMG 837 dosing solution
- Vehicle control solution
- Glucose solution (e.g., 20% D-glucose in sterile saline)
- Glucometer and test strips
- Blood collection tubes (e.g., EDTA-coated)
- Oral gavage needles



Syringes and needles for intraperitoneal injection

Procedure:

- · Fast the rats overnight.
- Record the baseline body weight of each animal.
- Administer AMG 837 or vehicle control via oral gavage at the desired dose (e.g., 0.03, 0.1, 0.3 mg/kg for Sprague-Dawley rats; 0.3, 1, 3 mg/kg for Zucker fatty rats).[3][7] The volume is typically 5-10 mL/kg.
- Thirty minutes after drug administration, collect a baseline blood sample (t= -30 min) from the tail vein.
- Administer a glucose challenge via intraperitoneal (IP) injection (e.g., 2 g/kg body weight).
 This time point is considered t=0 min.
- Collect blood samples at various time points post-glucose challenge, for example, at 15, 30, 60, and 120 minutes.
- Measure blood glucose levels immediately using a glucometer.
- For insulin measurement, centrifuge the blood samples to separate plasma and store at -80°C until analysis by ELISA or other appropriate methods.
- Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.

Signaling Pathway and Experimental Workflow Diagrams

AMG 837 Signaling Pathway in Pancreatic β-Cells```dot

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